molecular formula C15H21N3OS B298279 N'-(1-methylpiperidin-4-ylidene)-3-(phenylsulfanyl)propanehydrazide

N'-(1-methylpiperidin-4-ylidene)-3-(phenylsulfanyl)propanehydrazide

Cat. No.: B298279
M. Wt: 291.4 g/mol
InChI Key: LTKNKXFDISRKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide is a chemical compound with a complex structure that includes a piperidine ring, a phenylsulfanyl group, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-4-piperidone with phenylsulfanylpropanohydrazide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(1-methyl-4-piperidinylidene)benzohydrazide
  • 2-methyl-N’-(1-methyl-4-piperidinylidene)benzohydrazide

Uniqueness

N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenylsulfanyl group, and propanohydrazide moiety sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C15H21N3OS/c1-18-10-7-13(8-11-18)16-17-15(19)9-12-20-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,19)

InChI Key

LTKNKXFDISRKEQ-UHFFFAOYSA-N

SMILES

CN1CCC(=NNC(=O)CCSC2=CC=CC=C2)CC1

Canonical SMILES

CN1CCC(=NNC(=O)CCSC2=CC=CC=C2)CC1

Origin of Product

United States

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